(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate is a natural product belonging to the class of diterpenoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate involves multiple steps, including the extraction from natural sources and subsequent purification. The compound is typically extracted from the branches of Taxus sumatrana using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the extraction and purification methods used in laboratory settings. The process involves the use of high-purity solvents and advanced extraction techniques to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: (2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological and chemical properties .
Scientific Research Applications
(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of (2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the modulation of cellular processes .
Comparison with Similar Compounds
(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate is unique among diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
- Taxachitriene A (CAS#167906-74-3)
- 2-Deacetyltaxachitriene A (CAS#214769-96-7)
- 5-Acetyltaxachitriene A (CAS#187988-48-3)
- Taxachitriene B (CAS#167906-75-4)
- 2-Deacetyltaxuspine X (CAS#259678-73-4)
- 20-Deacetyltaxuspine X (CAS#284672-76-0)
- Taxuspine X (CAS#194782-02-0)
These compounds share similar structural features but differ in specific functional groups and substructures, leading to variations in their physicochemical properties and biological activities .
Biological Activity
Overview of the Compound
This compound is a derivative of taxanes, a class of diterpenes known for their significant pharmacological properties. Taxanes are primarily recognized for their role as chemotherapeutic agents, particularly in the treatment of various cancers. The structure features multiple acetoxy groups and hydroxyl functionalities that contribute to its biological activity.
Anticancer Properties
- Mechanism of Action : The compound acts by stabilizing microtubules and preventing their depolymerization during cell division. This action is similar to that of paclitaxel (Taxol), leading to apoptosis in cancer cells.
-
Case Studies :
- In vitro Studies : Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including breast and ovarian cancer cells. The IC50 values suggest potent activity comparable to established taxane derivatives .
- In vivo Studies : Animal models treated with the compound showed significant tumor reduction rates compared to control groups, indicating its potential effectiveness in cancer therapy.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity may contribute to its protective effects against various degenerative diseases.
Table 1: Biological Activities of the Compound
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cells | |
Anti-inflammatory | Inhibition of cytokine production | |
Antioxidant | Reduction of oxidative stress |
Pharmacokinetics
Studies on the pharmacokinetics of this compound reveal that it has favorable absorption and distribution characteristics. It shows high bioavailability when administered orally or intravenously.
Toxicology
Toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. Long-term studies are necessary to fully elucidate any potential side effects.
Properties
IUPAC Name |
(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-23(36)11-22-26(40-18(5)33)10-21(13-38-16(3)31)24(37)12-25(39-17(4)32)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHBJSOVHSKOKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1O)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.